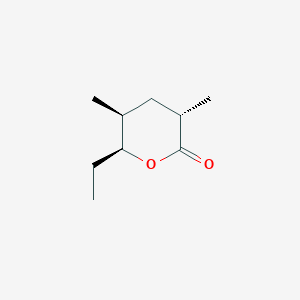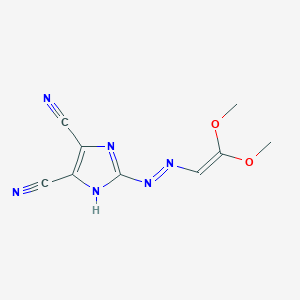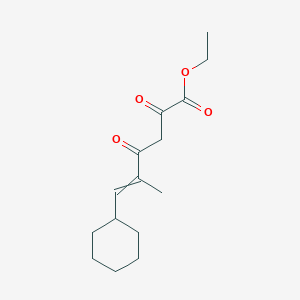
1,1,1-Trifluorotridecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluorotridecane-2,4-dione is a fluorinated organic compound with the molecular formula C13H21F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and two ketone groups at the second and fourth positions
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorotridecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions: 1,1,1-Trifluorotridecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluorotridecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
1,1,1-Trifluorotridecane-2,4-dione can be compared with other fluorinated diketones, such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in coordination chemistry and as a ligand in metal complexes.
1,1,1-Trifluoro-2,4-hexanedione: Utilized in the synthesis of fluorinated polymers and materials.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for applications requiring higher molecular weight and specific hydrophobic characteristics.
相似化合物的比较
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1-Trifluoro-2,4-hexanedione
- 1,1,1-Trifluoro-2,4-heptanedione
属性
CAS 编号 |
96055-62-8 |
|---|---|
分子式 |
C13H21F3O2 |
分子量 |
266.30 g/mol |
IUPAC 名称 |
1,1,1-trifluorotridecane-2,4-dione |
InChI |
InChI=1S/C13H21F3O2/c1-2-3-4-5-6-7-8-9-11(17)10-12(18)13(14,15)16/h2-10H2,1H3 |
InChI 键 |
PFGGCCAHEYOZHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



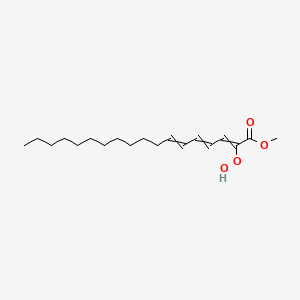
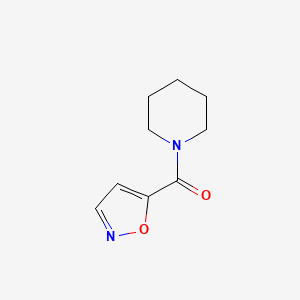
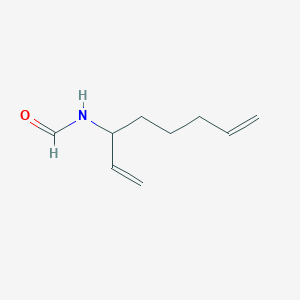


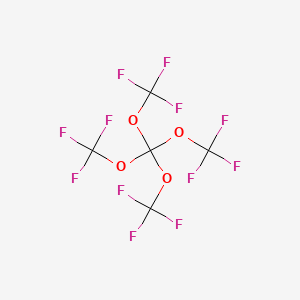
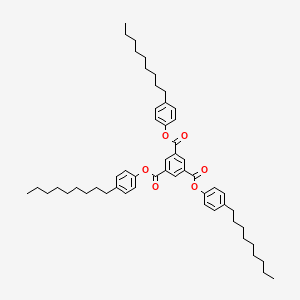
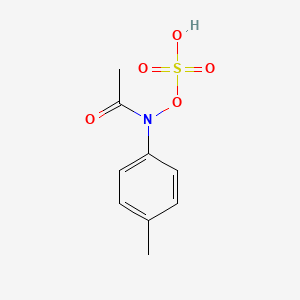
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
